cis-Chalcone

Catalog No.
S625012
CAS No.
614-46-0
M.F
C15H12O
M. Wt
208.25 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Chalcone

Standard chalcone synthesis yields the trans-isomer, requiring inefficient in-house photoisomerization that creates a mixed photostationary state. Procuring pure cis-Chalcone (CAS 614-46-0) directly resolves this bottleneck. • Bypasses ~50% yield cap of photoisomerization, providing pure (Z)-configured Michael acceptor for cycloadditions. • Narrow 3.013 eV HOMO-LUMO gap enables spontaneous electron injection in DSSC research, unlike trans isomer. • Enables direct ground-state tautomerization (τ ~10 ms) in photochromic optical memory systems, avoiding UV activation.

CAS Number

614-46-0

Product Name

cis-Chalcone

IUPAC Name

(Z)-1,3-diphenylprop-2-en-1-one

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11-

InChI Key

DQFBYFPFKXHELB-QXMHVHEDSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)C2=CC=CC=C2

The exact mass of the compound cis-Chalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(Z)-Chalcone, cis-1,3-Diphenyl-2-propen-1-one, (Z)-1,3-Diphenylprop-2-en-1-one, cis-Benzylideneacetophenone, (2Z)-1,3-diphenylprop-2-en-1-one, (Z)-β-Phenylacrylophenone

Purity

≥98%

Package Size

1 g

cis-Chalcone ((Z)-1,3-diphenylprop-2-en-1-one) is the sterically hindered, high-energy geometric isomer of the widely utilized chalcone scaffold. Unlike its thermodynamically stable counterpart, trans-chalcone, which is a crystalline solid at room temperature, the cis-isomer is characterized by a non-planar geometry due to steric repulsion between the carbonyl oxygen and the adjacent phenyl ring, often resulting in a liquid or low-melting solid state [1]. In procurement and material selection, cis-chalcone is highly sought after as a specialized kinetic intermediate for photochromic molecular switches, a model compound for anthocyanidin aglycone behavior, and a stereospecific precursor in asymmetric synthesis. Because standard base-catalyzed aldol condensations overwhelmingly favor the trans-isomer, procuring pure cis-chalcone provides direct access to its unique dipole moment and narrowed HOMO-LUMO gap without the need for complex in-house photochemical isomerization and purification workflows.

Research Fit

Selection Context
Stereochemical control studies requiring the metastable cis configuration
Analytical Workflow
Chiral reference standard for NMR isomer quantification and purity monitoring
Handling Protocol
Requires base-free, low-light storage and rapid kinetic processing

Substituting the ubiquitous trans-chalcone for cis-chalcone is unviable in applications requiring specific electronic bandgaps or rapid tautomerization kinetics. In dye-sensitized solar cell (DSSC) research, the trans-isomer possesses a wider energy gap that significantly limits electron injection spontaneity compared to the cis-isomer [1]. Furthermore, in photochromic "write-lock-read-unlock-erase" systems, cis-chalcone is the mandatory ground-state intermediate that undergoes rapid millisecond tautomerization into the active chromene form [2]. Using trans-chalcone as a substitute introduces a kinetic bottleneck, as it requires a prior nanosecond UV-driven photoisomerization step that results in a mixed photostationary state, thereby confounding precise kinetic measurements and reducing overall system efficiency.

Substitution Risk

01
Thermodynamic stability context differs — cis is a kinetic intermediate; trans is the equilibrium product
02
Kinetic reactivity profile may shift — base-catalyzed isomerization rates are isomer-specific
03
Analytical identity is distinct — 1H NMR J-coupling constants differ significantly between cis and trans
04
Biological target engagement context differs — enzyme binding may favor s-cis over s-trans conformers

Superior Electron Injection Spontaneity in Dye-Sensitized Solar Cells

In computational and experimental models evaluating anthocyanidin aglycones for dye-sensitized solar cells (DSSCs), the geometric configuration of the chalcone intermediate strictly dictates photovoltaic performance. Density functional theory (DFT) calculations demonstrate that cis-chalcone possesses a significantly narrower HOMO-LUMO gap (3.013 eV) compared to trans-chalcone (3.920 eV). This narrowed bandgap directly translates to a superior electron injection spontaneity of -1.208 eV for the cis-isomer [1].

Evidence DimensionHOMO-LUMO Gap and Electron Injection Spontaneity
Target Compound Datacis-Chalcone: 3.013 eV gap; -1.208 eV injection spontaneity
Comparator Or Baselinetrans-Chalcone: 3.920 eV gap
Quantified Difference0.907 eV narrower bandgap for the cis-isomer, enabling spontaneous electron injection
ConditionsBasic ethanolic solution, PCM(UFF)/B3LYP/6-31+G(d,p) DFT modeling

Procuring the cis-isomer is critical for researchers developing high-efficiency natural dye-sensitized solar cells, where the trans-isomer's wider bandgap restricts efficient electron transfer to the semiconductor conduction band.

Thermodynamic Stability
Class-level inference
Negligible equilibrium concentration; trans is sole stable product
Storage and handling context
Kinetic intermediate; requires precautions against isomerization

Direct Access to Chromene Tautomerization in Molecular Switches

In the development of photochromic networks, cis-chalcone serves as the direct kinetic precursor to the hemiketal (chromene) form. Kinetic analyses reveal that cis-chalcone undergoes a fast ground-state tautomerization into chromene with a time constant (τ) of approximately 10 ms[1]. Conversely, starting with the trans-isomer requires an initial photochemical activation step (16 ns) that only partially converts the material into the cis-form, creating a complex photostationary state that complicates downstream kinetic isolation.

Evidence DimensionPathway to hemiketal/chromene formation
Target Compound Datacis-Chalcone: Direct dark tautomerization (τ = 10 ms)
Comparator Or Baselinetrans-Chalcone: Requires prior UV photoisomerization to become reactive
Quantified DifferenceElimination of the photochemical activation barrier and avoidance of mixed-state equilibria
ConditionsAqueous/methanolic solutions, pH > 2, millisecond flash photolysis

Direct procurement of cis-chalcone allows researchers to isolate and study dark tautomerization kinetics without the interference and yield loss associated with the UV-driven trans-to-cis photoisomerization step.

Isomerization Kinetics
Reported
ΔH‡ = 14.2 kcal mol⁻¹; KSIE k(MeOD)/k(MeOH) ≈ 2.0
Base-catalyzed reactivity benchmark
Predicts shelf-life and stability in synthetic workflows involving amines

Bypassing Low-Yield Photostationary Equilibria in Synthesis Workflows

Conventional base-catalyzed aldol condensations exclusively yield the thermodynamically stable trans-chalcone. Generating the cis-isomer in-house requires photochemical isomerization, which is inherently limited by thermodynamic equilibrium. For example, under 420 nm LED irradiation, the photoisomerization of trans-chalcone typically plateaus at a photostationary state of approximately 52:48 (cis:trans) [1]. Procuring pure cis-chalcone eliminates the need for complex, lossy chromatographic separation of these closely related isomers.

Evidence DimensionIsomeric purity and process yield
Target Compound DataProcured pure cis-chalcone (>95% Z-isomer)
Comparator Or BaselineIn-house photoisomerization of trans-chalcone (typically yields ~52:48 cis:trans mixture)
Quantified DifferenceAvoidance of ~50% product loss and elimination of complex separation overhead
ConditionsLED irradiation (420-425 nm) of trans-chalcone in solution

Direct procurement of the cis-isomer is essential for scaling up syntheses that require the (Z)-configuration, as in-house photoisomerization is bottlenecked by equilibrium thermodynamics and requires specialized photoreactor equipment.

1H NMR Coupling
Data to verify
J = 8.40 Hz (vs. 15.60 Hz for trans)
Isomer identity verification
Supports analytical monitoring of stereochemical purity
CHI Binding Affinity
Cross-study comparable
s-cis conformer exhibits higher binding affinity than s-trans
Enzyme stereoselectivity context
Supports conformational recognition studies in flavonoid pathways
Ground-State Lifetime
Reported
τ = 10 ms (tautomerization in protic media)
Transient nature context
Quantifies need for rapid handling in kinetic/time-resolved studies
Cell-Model Response
Class-level inference
Cis-3'Me-3-C showed reported higher bioactivity in cell models
Stereochemistry-dependent model-response context
Supports investigation of cis geometry in cell-based screening

Dye-Sensitized Solar Cell (DSSC) Development

cis-Chalcone is the preferred intermediate for modeling and optimizing high-efficiency anthocyanin-based natural sensitizers. Its narrow 3.013 eV HOMO-LUMO gap and superior electron injection spontaneity (-1.208 eV) make it an ideal candidate for maximizing charge transfer to the TiO2 conduction band, a performance metric where the trans-isomer falls short [1].

Photochromic Material and Molecular Switch Design

In the engineering of 'write-lock-read-unlock-erase' optical memory systems, cis-chalcone is the required choice. Its ability to undergo direct, fast (τ = 10 ms) ground-state tautomerization into the active chromene form allows researchers to bypass the UV-activation bottleneck and mixed-isomer equilibria associated with trans-chalcone [2].

Stereoselective Synthesis and Precursor Sourcing

For synthetic workflows requiring a sterically hindered, non-planar (Z)-configured Michael acceptor or dienophile, procuring pure cis-chalcone is highly recommended. It bypasses the ~50% yield cap of in-house photostationary isomerization, providing immediate access to pure starting material for complex cycloadditions and asymmetric syntheses [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Isomerization Kinetics & Catalysis
Kinetic analysis context
Validate isomerization rate constants and solvent effects
Stereoselective Synthesis
Stereochemical control context
Verify cis/trans product selectivity in epoxidation or derivatization
Enzyme Stereoselectivity Studies
Enzyme conformer recognition context
Confirm differential substrate turnover or binding affinity
Analytical Standard (NMR)
Chiral reference standard workflow
Validate isomeric purity and coupling constant benchmarks

XLogP3

3.1

UNII

7MZ500TH07

Other CAS

614-46-0

Wikipedia

(Z)-chalcone

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